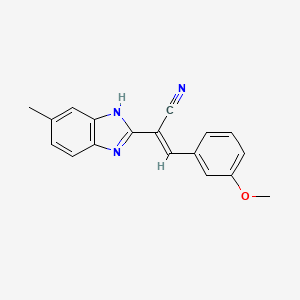![molecular formula C17H16FN3 B11534772 2-Amino-4-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11534772.png)
2-Amino-4-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines a fluorophenyl group with a tetrahydrocycloheptapyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cycloheptapyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and cycloheptanone derivatives.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the cycloheptapyridine intermediate.
Amination and Nitrile Formation: The final steps involve introducing the amino and nitrile groups through reactions such as amination (using ammonia or amines) and cyanation (using cyanide sources like sodium cyanide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities
Medicine
In medicinal chemistry, this compound could be a lead compound for developing new drugs. Its structure allows for modifications that can enhance its biological activity and selectivity.
Industry
Industrially, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to these targets, while the amino and nitrile groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 3-Amino-4-(4-fluorophenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-4-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile stands out due to its unique cycloheptapyridine core, which can confer different chemical and biological properties. The presence of the fluorophenyl group also enhances its potential for specific interactions in biological systems, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H16FN3 |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
2-amino-4-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16FN3/c18-14-8-5-4-6-11(14)16-12-7-2-1-3-9-15(12)21-17(20)13(16)10-19/h4-6,8H,1-3,7,9H2,(H2,20,21) |
InChI Key |
CMDNBXIXILRXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C3=CC=CC=C3F)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2,2,3,3,4,4,5,5,6,6-Decafluoro-1,7-dioxoheptane-1,7-diyl)diimino]dipropanoate](/img/structure/B11534690.png)
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11534691.png)
![2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11534692.png)
![2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B11534701.png)
![N'-[(E)-[5-(2,5-Dimethyl-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11534708.png)
![N,N-dimethyl-4-[(E)-(2-{2-[(4-methylpiperazin-1-yl)sulfonyl]-4-nitrophenyl}hydrazinylidene)methyl]aniline](/img/structure/B11534717.png)
![4-(3-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol](/img/structure/B11534720.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11534727.png)
![1-{(E)-[(4-methylphenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B11534729.png)
![4-(4-{(1E)-1-[(2E)-(3-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11534731.png)

![N'-[(E)-(4-bromophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11534740.png)
![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(E)-(2,6-dichlorophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B11534753.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11534759.png)
